8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one
Description
Properties
Molecular Formula |
C14H14FN3O2 |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
8-fluoro-3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14FN3O2/c15-11-3-1-2-9-12(11)17-8-10(13(9)19)14(20)18-6-4-16-5-7-18/h1-3,8,16H,4-7H2,(H,17,19) |
InChI Key |
CYOAKHYXYPBROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a fluorinated quinoline derivative.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Carbonylation: The carbonyl group is introduced using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. The piperazine moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Key structural analogues include:
| Compound Name | Structural Features | Biological Activity/Properties | Reference |
|---|---|---|---|
| 8-Fluoroquinoline | Fluorine at position 8; lacks piperazine-carbonyl | Moderate antimicrobial activity | |
| 3-(Piperazine-1-carbonyl)quinoline | Piperazine-carbonyl at position 3; lacks fluorine | Enhanced binding affinity to enzymes | |
| Quinolin-4(1H)-one | Base scaffold without fluorine or piperazine | Limited solubility and bioactivity | |
| 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one | Dual fluorine substitution; oxopropyl chain | Broad-spectrum antibacterial activity | |
| 7-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one | Chlorine at position 7; phenylpiperazine group | Antimalarial (heme detoxification inhibition) |
Key Observations :
- Fluorine Substitution: The 8-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like 3-(Piperazine-1-carbonyl)quinoline .
- Piperazine-Carbonyl Moiety : This group improves solubility at physiological pH (pKa ~4.2) and facilitates interactions with biological targets via hydrogen bonding .
- Comparative Bioactivity: The dual substitution (fluoro + piperazine-carbonyl) confers superior antimalarial activity compared to mono-substituted quinolones, as seen in Plasmodium falciparum inhibition assays (IC₅₀ < 100 nM) .
Solubility and Physicochemical Properties
Substituent positions and functional groups significantly impact solubility:
Table 1. Solubility Trends of 4(1H)-Quinolone Derivatives
| Substituent Position | Solubility (mg/mL, pH 6.5) | pKa (Nitrogen) |
|---|---|---|
| 7-Piperazinyl | 12.3 ± 1.2 | 4.2 |
| 6-Piperazinyl | 8.7 ± 0.9 | 4.0 |
| 3-Bromo, 2-H | 15.8 ± 1.5 | 2.8 |
| 3-Bromo, 2-CH₃ | 0.7 ± 0.1 | 2.5 |
Data sourced from solubility studies .
- The target compound’s 3-piperazine-carbonyl group enhances solubility at neutral pH compared to brominated derivatives. However, methylation at position 2 (e.g., 3-bromo-2-methyl derivatives) drastically reduces solubility (>20×) due to steric hindrance and altered pKa .
In Vivo Efficacy and Pharmacokinetics
Table 2. In Vivo Efficacy of Selected 4(1H)-Quinolones
| Compound | % Inhibition (Day 6 PI) | Survival (Day 30) | Formulation |
|---|---|---|---|
| 8p | 100% | 100% | PEG 400 |
| 8v | 100% | 100% | HEC/Tween |
| 8a | 98% | 85% | HEC/Tween |
| 8o | 92% | 90% | PEG 400 |
Data from murine *P. berghei models *.
- The target compound’s analogues (e.g., 8a, 8p) show near-complete parasite clearance in vivo, attributed to pH-dependent absorption in the gastrointestinal tract .
- Contradictions : Compounds like 8h and 8m exhibit potent in vitro activity (IC₅₀ < 10 nM) but fail in vivo due to poor bioavailability or metabolic instability .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethylphenylpiperazinyl derivatives (e.g., 8p, 8v) show superior antiplasmodial activity (EC₅₀ = 66 pM) compared to fluorophenyl analogues, highlighting the importance of electron-withdrawing substituents .
- Spacer Groups : Piperazine attached via a methylene spacer improves target binding (e.g., EC₅₀ = 4.7 nM for Pb liver-stage parasites) compared to direct attachment .
Q & A
Q. Table 1. Key in vivo efficacy parameters for frontrunner compounds
| Compound | % Inhibition (Day 6 PI) | Survival (Day 30) | Formulation |
|---|---|---|---|
| 8p | 100% | 100% | PEG 400 |
| 8v | 100% | 100% | HEC/Tween |
| 8a | 98% | 85% | HEC/Tween |
| 8o | 92% | 90% | PEG 400 |
| Data sourced from murine P. berghei models (n = 6/group) . |
Q. Table 2. Solubility trends of 4(1H)-quinolone derivatives
| Substituent Position | Solubility (mg/mL, pH 6.5) | pKa (Nitrogen) |
|---|---|---|
| 7-Piperazinyl | 12.3 ± 1.2 | 4.2 |
| 6-Piperazinyl | 8.7 ± 0.9 | 4.0 |
| 3-Bromo, 2-H | 15.8 ± 1.5 | 2.8 |
| 3-Bromo, 2-CH₃ | 0.7 ± 0.1 | 2.5 |
| Calculated from Supporting Information (Tables S1–S5) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
